2,3-Dimethoxy-1-naphthaldehyde

Description

The exact mass of the compound 2,3-Dimethoxy-1-naphthaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,3-Dimethoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

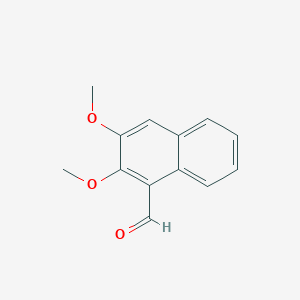

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-15-12-7-9-5-3-4-6-10(9)11(8-14)13(12)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUMHIXLEZHVEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C(=C1OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540578 | |

| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56252-09-6 | |

| Record name | 2,3-Dimethoxynaphthalene-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethoxy-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dimethoxy-1-naphthaldehyde chemical properties

An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde: Properties, Synthesis, and Applications

Introduction

2,3-Dimethoxy-1-naphthaldehyde is an aromatic aldehyde featuring a naphthalene core substituted with two methoxy groups and a formyl group. This specific arrangement of functional groups makes it a valuable and versatile intermediate in organic synthesis. Its rigid, planar naphthalene scaffold combined with the electronic influence of the methoxy and aldehyde substituents allows for the construction of complex molecular architectures. For researchers in materials science and medicinal chemistry, this compound serves as a pivotal building block for creating novel dyes, molecular sensors, and, most significantly, pharmacologically active agents. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs, contributing to a broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and key applications of 2,3-Dimethoxy-1-naphthaldehyde for professionals in research and drug development.

Chemical Structure of 2,3-Dimethoxy-1-naphthaldehyde

Caption: Molecular structure of 2,3-dimethoxynaphthalene-1-carbaldehyde.

Core Physicochemical and Spectroscopic Properties

Accurate characterization of 2,3-Dimethoxy-1-naphthaldehyde is fundamental for its use in synthesis. The following tables summarize its key physical properties and the expected spectroscopic signatures essential for identity confirmation.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 56252-09-6 | [2][3] |

| Molecular Formula | C₁₃H₁₂O₃ | [2][3] |

| Molecular Weight | 216.23 g/mol | [2][3] |

| Appearance | Light yellow to beige solid/powder | [4] |

| Melting Point | 81 °C | [5] |

| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [2] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and ethyl acetate. | Inferred |

Spectroscopic Profile

The spectroscopic data provides a unique fingerprint for the molecule. For a senior scientist, interpreting this data is key to verifying the successful synthesis and purity of the compound before proceeding with further reactions.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the methoxy group protons. The aldehyde proton (CHO) will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm) due to the deshielding effect of the carbonyl group. The aromatic protons will appear in the δ 7.0-8.5 ppm range, with their specific chemical shifts and coupling patterns determined by their position relative to the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The two methoxy groups (-OCH₃) will each present as a sharp singlet, likely around δ 3.9-4.1 ppm, integrating to three protons each.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde at the far downfield end (δ 190-200 ppm).[6] The aromatic carbons will produce a series of signals in the δ 110-160 ppm region. The carbons bearing the methoxy groups will be shifted downfield relative to the unsubstituted carbons. The two methoxy carbons themselves will appear as sharp signals in the δ 55-65 ppm range.[7]

-

IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1670-1690 cm⁻¹ is characteristic of the C=O stretch of an aromatic aldehyde.[6] The presence of the aromatic ring will be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. Strong C-O stretching bands for the methoxy groups are expected around 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

MS (Mass Spectrometry): In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound (216.23).[8] Common fragmentation patterns may include the loss of a hydrogen atom ([M-H]⁺), a methoxy group ([M-OCH₃]⁺), or the entire aldehyde group ([M-CHO]⁺).

Table 2: Key Spectroscopic Data Summary

| Technique | Key Feature | Expected Range / Value |

| ¹H NMR | Aldehyde Proton (CHO) | δ 9.5 - 10.5 ppm (singlet) |

| Aromatic Protons (Ar-H) | δ 7.0 - 8.5 ppm (multiplets) | |

| Methoxy Protons (-OCH₃) | δ 3.9 - 4.1 ppm (two singlets) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm |

| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | |

| Methoxy Carbons (-OCH₃) | δ 55 - 65 ppm | |

| IR | Aldehyde C=O Stretch | 1670 - 1690 cm⁻¹ (strong) |

| Aromatic C-O Stretch | 1200 - 1275 cm⁻¹ (strong) | |

| Mass Spec | Molecular Ion (M⁺) | m/z ≈ 216 |

Synthesis and Key Reactions

The synthesis of 2,3-Dimethoxy-1-naphthaldehyde typically involves the introduction of a formyl group onto the 2,3-dimethoxynaphthalene precursor. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation.

Vilsmeier-Haack Formylation: A Representative Synthetic Protocol

This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich naphthalene ring. The electron-donating nature of the two methoxy groups activates the ring, directing the formylation to the C1 position.

Experimental Protocol:

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with constant stirring. The addition must be slow to control the exothermic reaction. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

-

Substrate Addition: Dissolve 2,3-dimethoxynaphthalene (1 equivalent) in a minimal amount of an appropriate solvent (e.g., dichloromethane or DMF) and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice. This hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralization & Extraction: Neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7. The product will often precipitate as a solid. If not, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 2,3-Dimethoxy-1-naphthaldehyde.

Caption: Workflow for the synthesis via Vilsmeier-Haack reaction.

Applications in Drug Development and Medicinal Chemistry

The true value of 2,3-Dimethoxy-1-naphthaldehyde lies in its utility as a scaffold for building more complex, biologically active molecules. The aldehyde group is a versatile handle for a wide range of chemical transformations.

Precursor for Schiff Bases and Heterocycles

A primary application is in the synthesis of imines (Schiff bases) through condensation reactions with primary amines.[9][10] This reaction is often a gateway to constructing diverse libraries of compounds for drug screening. The resulting imine can be further modified, or the naphthaldehyde itself can participate in multi-component reactions to build complex heterocyclic systems, which are privileged structures in medicinal chemistry.[11]

-

Causality in Experimental Design: The condensation with a primary amine is typically carried out in a protic solvent like ethanol or methanol, often with a catalytic amount of acid. The solvent facilitates proton transfer steps in the mechanism, while the acid catalyst activates the aldehyde carbonyl for nucleophilic attack by the amine. The reaction is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus.

Role as a Bioactive Scaffold

The naphthalene ring system is present in many drugs, valued for its ability to engage in π-stacking interactions with biological targets like enzymes and receptors.[1] Derivatives of naphthaldehydes have been investigated for a range of activities, including:

-

Anticancer Agents: The rigid aromatic structure can serve as a core for designing kinase inhibitors or DNA intercalating agents.[12]

-

Antimicrobial Agents: Schiff bases derived from naphthaldehydes have shown promising antibacterial and antifungal properties.

-

Fluorescent Probes: The conjugated π-system of the naphthalene ring makes its derivatives inherently fluorescent. This property is exploited to design chemosensors for detecting ions and molecules in biological systems.[13]

Caption: Role as a precursor in synthesizing functional molecules.

Safety and Handling

As with any chemical reagent, proper handling of 2,3-Dimethoxy-1-naphthaldehyde is essential. According to the Globally Harmonized System (GHS) classifications, this compound may cause serious eye damage.[2]

-

Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, a lab coat, and chemical-resistant gloves when handling the compound.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,3-Dimethoxy-1-naphthaldehyde is more than a simple aromatic aldehyde; it is a strategic starting material for creating high-value, complex molecules. Its well-defined physicochemical and spectroscopic properties make it a reliable component in multi-step syntheses. For scientists and researchers, particularly in the field of drug development, its reactive aldehyde handle and biologically relevant naphthalene core offer a robust platform for generating diverse chemical libraries and pursuing novel therapeutic leads. A thorough understanding of its synthesis, reactivity, and handling is paramount to unlocking its full potential in the laboratory.

References

-

PubChem. (n.d.). 2,3-Dimethoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

- Aggarwal, N., & Kumar, R. (2023).

-

ResearchGate. (n.d.). Regioselective Syntheses of 1‐Naphthaldehyde Derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

MDPI. (2018). Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. Retrieved from [Link]

-

Lookchem. (2002). Synthesis of 2-hydroxy-1-naphthaldehyde under conditions of heterogeneous catalysis. Retrieved from [Link]

-

Stenutz. (n.d.). 2,3-dimethoxy-1-naphthaldehyde. Retrieved from [Link]

-

University of Calgary. (n.d.). Chem 351 F14 Final: Spectroscopy. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-dimethoxy-1-naphthaldehyde (C13H12O3). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary data. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from [Link]

-

Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from [Link]

- The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.).

-

Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-50. Retrieved from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Dimethoxy-1-naphthaldehyde | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. 2,3-dimethoxy-1-naphthaldehyde [stenutz.eu]

- 6. Chem 351 F14 Final : Spectroscopy [chem.ucalgary.ca]

- 7. rsc.org [rsc.org]

- 8. PubChemLite - 2,3-dimethoxy-1-naphthaldehyde (C13H12O3) [pubchemlite.lcsb.uni.lu]

- 9. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,3-Dimethoxy-1-naphthaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 2,3-Dimethoxy-1-naphthaldehyde, a key intermediate in the development of various pharmaceutical compounds.[] This document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic details of relevant formylation reactions, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols. The guide emphasizes scientific integrity, providing a self-validating system for each described protocol and grounding all claims in authoritative references.

Introduction: The Significance of 2,3-Dimethoxy-1-naphthaldehyde

2,3-Dimethoxy-1-naphthaldehyde is a crucial building block in organic synthesis, particularly in the construction of complex molecular architectures with potential therapeutic applications.[2][3] Its naphthalene core, adorned with methoxy and aldehyde functionalities, provides a versatile scaffold for the synthesis of a wide range of biologically active molecules.[4] The strategic placement of the formyl group at the 1-position, activated by the electron-donating methoxy groups at the 2- and 3-positions, makes it a valuable precursor for creating novel pharmaceutical agents.[2][3][5] This guide will explore the primary synthetic strategies for accessing this important intermediate, focusing on the principles of aromatic formylation.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂O₃ | [6][7] |

| Molecular Weight | 216.23 g/mol | [6][7] |

| CAS Number | 56252-09-6 | [6][7] |

| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [6] |

| Melting Point | 81 °C | [8] |

| Appearance | Pale yellow solid | Inferred from general knowledge |

Synthetic Strategies: An Overview of Aromatic Formylation Reactions

The introduction of a formyl group (-CHO) onto an aromatic ring, a process known as formylation, is a fundamental transformation in organic chemistry.[9] Several named reactions have been developed for this purpose, each with its own set of advantages and limitations depending on the substrate. For the synthesis of 2,3-Dimethoxy-1-naphthaldehyde, the starting material is typically 2,3-dimethoxynaphthalene.[10][11] The electron-rich nature of this substrate makes it amenable to electrophilic aromatic substitution, the core mechanism of most formylation reactions.

The key challenge lies in achieving regioselective formylation at the C1 position. The primary methods that will be discussed are:

-

The Vilsmeier-Haack Reaction: A versatile and widely used method for formylating electron-rich aromatic compounds.[12][13]

-

The Gattermann Reaction: A classic formylation method that utilizes a source of hydrogen cyanide.[14][15][16]

-

Ortho-Formylation of Phenols: While the starting material is not a phenol, related methodologies for directed formylation are relevant.[17][18][19]

-

Other Formylation Methods: A brief overview of other potential but less commonly employed methods like the Duff and Reimer-Tiemann reactions.[20][21][22][23]

Logical Flow of Synthetic Approaches

Caption: Primary synthetic routes to 2,3-Dimethoxy-1-naphthaldehyde.

The Vilsmeier-Haack Reaction: The Preferred Industrial Route

The Vilsmeier-Haack reaction is arguably the most effective and commonly employed method for the synthesis of 2,3-Dimethoxy-1-naphthaldehyde. This reaction introduces a formyl group to electron-rich aromatic rings using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[12][13][24][25][26]

Mechanistic Insights

The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[12][24]

-

Electrophilic Attack: The electron-rich 2,3-dimethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. The electron-donating methoxy groups strongly activate the naphthalene ring towards this substitution, directing the attack to the ortho and para positions. In this case, the C1 position is highly favored due to electronic and steric factors.

-

Hydrolysis: The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[12]

Workflow for the Vilsmeier-Haack Reaction

Caption: Stepwise workflow of the Vilsmeier-Haack reaction.

Detailed Experimental Protocol

Materials:

-

2,3-Dimethoxynaphthalene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 2,3-dimethoxynaphthalene (1.0 eq) in anhydrous DMF.

-

Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir vigorously for 30 minutes to hydrolyze the intermediate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with dilute HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 2,3-Dimethoxy-1-naphthaldehyde.

The Gattermann Reaction: A Classic Alternative

The Gattermann reaction provides another route for the formylation of aromatic compounds.[14][15][16] This reaction typically uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14][15] A safer modification of this reaction, known as the Adams modification, utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[14][15]

Mechanistic Considerations

The mechanism of the Gattermann reaction involves the in situ formation of an electrophilic species that then attacks the aromatic ring.

-

Formation of the Electrophile: In the presence of a Lewis acid, HCN and HCl react to form formimidoyl chloride, which then generates a highly reactive electrophilic species.

-

Electrophilic Attack: The electron-rich 2,3-dimethoxynaphthalene attacks this electrophile.

-

Hydrolysis: The resulting aldimine intermediate is subsequently hydrolyzed to the aldehyde. A detailed experimental procedure for the synthesis of a similar compound, 2,3-dihydroxy-naphthaldehyde, using zinc cyanide highlights the practical application of this methodology.[27]

Comparative Analysis of Formylation Methods

| Reaction | Reagents | Advantages | Disadvantages |

| Vilsmeier-Haack | DMF, POCl₃ | High yields, mild conditions, avoids toxic HCN.[13] | Requires anhydrous conditions. |

| Gattermann | HCN/HCl, Lewis Acid or Zn(CN)₂/HCl | Effective for a range of aromatic compounds.[15] | Use of highly toxic HCN is a major drawback.[14] |

| Duff | Hexamethylenetetramine | Suitable for highly activated phenols.[20][23][28] | Generally inefficient and requires high temperatures.[20] |

| Reimer-Tiemann | Chloroform, Base | Primarily used for ortho-formylation of phenols.[21][22] | Often gives low yields and side products.[28][29] |

Other Potential Formylation Strategies

While the Vilsmeier-Haack and Gattermann reactions are the most directly applicable methods, other formylation reactions are worth noting for their specific applications, even if they are not ideal for the synthesis of 2,3-Dimethoxy-1-naphthaldehyde.

The Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent.[9][20] It is primarily used for the ortho-formylation of phenols and requires strongly electron-donating substituents on the aromatic ring.[20][23] While 2,3-dimethoxynaphthalene is electron-rich, the Duff reaction is generally less efficient than the Vilsmeier-Haack reaction for this type of substrate.[20] Recent developments have explored mechanochemical approaches to the Duff reaction, offering a more sustainable alternative.[30]

The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, utilizing chloroform in a basic solution.[21][22][31] The reactive intermediate is dichlorocarbene.[21][22][31] This reaction is generally not suitable for non-phenolic substrates like 2,3-dimethoxynaphthalene and is often plagued by low yields and the formation of byproducts.[28][29]

Conclusion and Future Perspectives

The synthesis of 2,3-Dimethoxy-1-naphthaldehyde is most efficiently and reliably achieved through the Vilsmeier-Haack reaction. This method offers high yields, operational simplicity, and avoids the use of highly toxic reagents. While the Gattermann reaction presents a viable, albeit more hazardous, alternative, other formylation methods like the Duff and Reimer-Tiemann reactions are less suitable for this specific transformation. For researchers and drug development professionals, a thorough understanding of the Vilsmeier-Haack reaction mechanism and experimental protocol is paramount for the successful synthesis of this key pharmaceutical intermediate. Future research may focus on developing even more sustainable and atom-economical formylation methods, potentially through catalytic C-H activation strategies.

References

-

Duff reaction. In: Wikipedia. [Link]

-

Gattermann reaction. In: Wikipedia. [Link]

-

Gattermann Reaction: Mechanism, Examples & Application. Collegedunia. [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. [Link]

-

Reimer–Tiemann reaction. In: Wikipedia. [Link]

-

Gattermann Aldehyde Synthesis. Cambridge University Press. [Link]

-

2,3-Dimethoxy-1-naphthaldehyde. PubChem. [Link]

-

Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Reimer–Tiemann reaction. L.S.College, Muzaffarpur. [Link]

-

Vilsmeier–Haack reaction. In: Wikipedia. [Link]

-

Gattermann-Koch Reaction. Cambridge University Press. [Link]

-

2,3-dimethoxy-1-naphthaldehyde (C13H12O3). PubChemLite. [Link]

-

2,3-dimethoxy-1-naphthaldehyde. Stenutz. [Link]

-

Gattermann reaction examples. BYJU'S. [Link]

-

Naphthalene, 2,3-dimethoxy-. NIST WebBook. [Link]

-

Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

-

Vilsmeier-Haack Reaction. Chem-Station Int. Ed. [Link]

-

Synthesis of 2,3-dihydroxy-naphthaldehyde. PrepChem.com. [Link]

- Reimer-Tiemann aldehyde synthesis process.

-

Duff Reaction. Chem-Station Int. Ed. [Link]

-

Convenient Method for the ortho-Formylation of Phenols. Acta Chem. Scand. [Link]

-

The Reimer-Tiemann Reaction. Sciencemadness.org. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

-

Application of an ortho-Formylation Reaction in One-pot Procedures and Natural Product Syntheses. ResearchGate. [Link]

-

Formylation. In: Wikipedia. [Link]

-

Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. PubMed. [Link]

-

ortho-Formylation of phenols using MgCl₂, Et₃N and para-formaldehyde. Organic Syntheses. [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

2,3-Dimethoxynaphthalene. PubChem. [Link]

-

A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Publishing. [Link]

-

A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. ResearchGate. [Link]

-

Synthesis and Microbiological Evaluation of New 2- and 2,3-Diphenoxysubstituted Naphthalene-1,4-diones with 5-Oxopyrrolidine Moieties. MDPI. [Link]

-

Synthesis, Characterization And Computational Studies Of Novel (E)-N-(3,4-Dimethoxybenzylidene)naphthalen-1-amine. Neliti. [Link]

Sources

- 2. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08727A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. media.neliti.com [media.neliti.com]

- 6. 2,3-Dimethoxy-1-naphthaldehyde | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2,3-dimethoxy-1-naphthaldehyde [stenutz.eu]

- 9. Formylation - Wikipedia [en.wikipedia.org]

- 10. Naphthalene, 2,3-dimethoxy- [webbook.nist.gov]

- 11. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 13. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 14. Gattermann reaction - Wikipedia [en.wikipedia.org]

- 15. collegedunia.com [collegedunia.com]

- 16. byjus.com [byjus.com]

- 17. chemistry.mdma.ch [chemistry.mdma.ch]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. Duff reaction - Wikipedia [en.wikipedia.org]

- 21. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 22. byjus.com [byjus.com]

- 23. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 24. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 25. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 26. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 27. prepchem.com [prepchem.com]

- 28. scholarworks.uni.edu [scholarworks.uni.edu]

- 29. sciencemadness.org [sciencemadness.org]

- 30. Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. lscollege.ac.in [lscollege.ac.in]

An In-Depth Technical Guide to the Spectroscopic Profile of 2,3-Dimethoxy-1-naphthaldehyde

Introduction: The Scientific Context of 2,3-Dimethoxy-1-naphthaldehyde

Naphthalene derivatives form the backbone of numerous compounds with significant applications in medicinal chemistry, materials science, and organic synthesis. Aryldihydronaphthalenes, a related class, are found in many natural products and bioactive compounds, serving as potential drug leads.[1] The strategic placement of functional groups on the naphthalene scaffold allows for the fine-tuning of electronic, optical, and biological properties. 2,3-Dimethoxy-1-naphthaldehyde (C₁₃H₁₂O₃, Molar Mass: 216.23 g/mol ) is a member of this versatile family, possessing a reactive aldehyde group and two electron-donating methoxy substituents. These features make it a valuable intermediate for the synthesis of more complex molecules, including chalcones and other heterocyclic systems which are known starting points for drug design.[2]

This guide provides a comprehensive analysis of the expected spectroscopic signature of 2,3-Dimethoxy-1-naphthaldehyde. While direct experimental spectra for this specific molecule are not widely published, we can construct a highly accurate and reliable spectroscopic profile by integrating foundational principles of spectroscopy with experimental data from structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the characterization of such molecules.

Molecular Structure and Spectroscopic Implications

The chemical structure of 2,3-Dimethoxy-1-naphthaldehyde dictates its interaction with various spectroscopic methods. The key features are:

-

Aromatic Naphthalene Core: A bicyclic aromatic system that will give rise to complex signals in the aromatic region of NMR spectra and characteristic C=C stretching in the IR spectrum.

-

Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, which are readily identifiable in ¹H and ¹³C NMR, respectively. It also produces a strong, characteristic C=O stretching vibration in the IR spectrum.

-

Methoxy Groups (-OCH₃): Two methoxy groups are present, which will produce distinct singlet peaks in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.

Caption: Molecular structure of 2,3-Dimethoxy-1-naphthaldehyde.

¹H NMR Spectroscopy: Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For 2,3-Dimethoxy-1-naphthaldehyde, we expect distinct signals for the aldehyde proton, the aromatic protons, and the methoxy group protons.

Expected Chemical Shifts (δ) and Splitting Patterns:

-

Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the adjacent oxygen and the magnetic anisotropy of the carbonyl group. It will appear as a singlet far downfield, typically in the range of δ 9.5 - 10.5 ppm . The singlet multiplicity arises because it has no adjacent protons.

-

Aromatic Protons: The five protons on the naphthalene ring will appear in the aromatic region, generally between δ 7.0 - 9.0 ppm . Their precise shifts and coupling patterns are influenced by the electron-donating methoxy groups and the electron-withdrawing aldehyde group. The proton at the C4 position is expected to be a singlet, while the protons on the unsubstituted ring (C5-C8) will exhibit more complex splitting (doublets, triplets, or multiplets).

-

Methoxy Protons (-OCH₃): The two methoxy groups are in different chemical environments. One is ortho to the aldehyde (C2-OCH₃) and the other is meta (C3-OCH₃). While they may have slightly different chemical shifts, they are expected to appear as sharp singlets, each integrating to 3 protons, in the range of δ 3.8 - 4.2 ppm .

Comparative Analysis with Analogous Compounds

To validate these predictions, we can compare them with the experimental data of 1-naphthaldehyde.

| Proton Environment | Predicted (2,3-Dimethoxy-1-naphthaldehyde) | Experimental (1-Naphthaldehyde)[3] | Rationale for Differences |

| Aldehyde (-CHO) | ~10.3 ppm (s) | 10.28 ppm (s) | The aldehyde proton's environment is very similar, leading to a nearly identical chemical shift. |

| Aromatic (H8) | ~9.2 ppm (d) | 9.20 ppm (d) | The peri-position to the aldehyde group causes significant deshielding. This effect should be comparable in both molecules. |

| Other Aromatic Protons | 7.2 - 8.0 ppm (m) | 7.5 - 8.0 ppm (m) | The methoxy groups will slightly shield the aromatic protons, potentially causing a minor upfield shift compared to the parent. |

| Methoxy (-OCH₃) Protons | ~3.9 - 4.1 ppm (two s) | N/A | These signals are unique to the substituted compound. |

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Due to the molecule's asymmetry, all 13 carbon atoms in 2,3-Dimethoxy-1-naphthaldehyde are expected to be chemically distinct, resulting in 13 unique signals.

Expected Chemical Shift Ranges (δ):

-

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 190 - 195 ppm .[4]

-

Aromatic Carbons: The ten carbons of the naphthalene ring will resonate between δ 110 - 150 ppm . The carbons bearing the methoxy groups (C2, C3) will be shifted downfield due to the oxygen's electronegativity, while other ring carbons will show shifts based on their proximity to the various substituents. Quaternary carbons (those without attached protons) will typically show weaker signals.

-

Methoxy Carbons (-OCH₃): The carbons of the two methoxy groups will appear in the upfield region, typically around δ 55 - 65 ppm .[5]

Comparative Analysis with Analogous Compounds

| Carbon Environment | Predicted (2,3-Dimethoxy-1-naphthaldehyde) | Experimental (1-Naphthaldehyde)[4] | Experimental (2,3-Dimethoxynaphthalene)[6] |

| Aldehyde (C=O) | ~194 ppm | 194.1 ppm | N/A |

| Aromatic (C1-C8a) | 110 - 150 ppm | 124.1 - 136.6 ppm | ~106 - 135 ppm |

| Methoxy (-OCH₃) | ~56 ppm | N/A | ~56 ppm |

The comparison shows a strong correlation. The aldehyde carbon shift is expected to be very similar to that in 1-naphthaldehyde. The aromatic region will be more complex, but the overall range is consistent. The methoxy carbon shifts can be reliably predicted from the 2,3-dimethoxynaphthalene analogue.

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups. The spectrum of 2,3-Dimethoxy-1-naphthaldehyde will be dominated by vibrations from the aldehyde and aromatic moieties.

Key Diagnostic Absorption Bands:

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected between 1705 - 1685 cm⁻¹ . The conjugation of the carbonyl group with the aromatic naphthalene ring lowers its vibrational frequency compared to a saturated aldehyde (which appears around 1730 cm⁻¹).[7][8]

-

Aldehydic C-H Stretch: This is a highly diagnostic feature for aldehydes. It typically appears as a pair of medium-intensity peaks, one around 2860 - 2800 cm⁻¹ and another, often sharper peak, around 2760 - 2700 cm⁻¹ .[9][10] The appearance of two peaks is often due to Fermi resonance with an overtone of the C-H bending vibration.[10]

-

Aromatic C=C Stretch: Multiple sharp, medium-intensity bands will appear in the 1600 - 1450 cm⁻¹ region, characteristic of the carbon-carbon double bond stretching within the naphthalene ring.

-

C-O Stretch (Methoxy): Strong absorptions corresponding to the C-O stretching of the methoxy groups are expected in the 1275 - 1200 cm⁻¹ (asymmetric) and 1075 - 1020 cm⁻¹ (symmetric) regions.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations will cause strong absorptions in the fingerprint region, typically below 900 cm⁻¹, which can provide information about the substitution pattern of the aromatic rings.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Reference Range (Aromatic Aldehydes) |

| Aldehydic C-H Stretch | ~2820 and ~2740 | 2830-2695 cm⁻¹[9] |

| Carbonyl C=O Stretch | ~1700 | 1710-1685 cm⁻¹[9] |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 cm⁻¹ |

| Methoxy C-O Stretch | 1250 and 1050 | 1275-1200 & 1075-1020 cm⁻¹ |

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺•): Aromatic aldehydes typically show a strong molecular ion peak.[11] For 2,3-Dimethoxy-1-naphthaldehyde, this will be observed at m/z = 216 , corresponding to its molecular weight.

-

[M-1]⁺ Peak: A prominent peak at m/z = 215 is expected due to the loss of the aldehydic hydrogen radical (H•), a characteristic fragmentation pathway for aldehydes.[12][13]

-

[M-29]⁺ or [M-CHO]⁺ Peak: Loss of the entire formyl radical (•CHO) can lead to a peak at m/z = 187 .

-

[M-15]⁺ or [M-CH₃]⁺ Peak: Loss of a methyl radical from one of the methoxy groups can result in a peak at m/z = 201 . Subsequent loss of carbon monoxide (CO) from this fragment could yield a peak at m/z = 173.

-

Formation of Acylium Ion: Alpha-cleavage can result in the formation of a stable naphthalenoyl acylium ion at m/z = 215 (loss of H•) or the loss of the naphthalene moiety to form a CHO⁺ ion at m/z = 29 .

The fragmentation of the parent compound, 1-naphthaldehyde, shows a strong molecular ion at m/z 156 and significant fragments at m/z 128 (loss of CO) and 127 (loss of CHO).[14] We can expect a similarly stable molecular ion for the dimethoxy derivative, with additional fragmentation pathways involving the methoxy groups.

Standard Operating Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,3-Dimethoxy-1-naphthaldehyde.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean, dry NMR tube. CDCl₃ is often the first choice for its versatility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (most modern spectrometers can reference the residual solvent peak).

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Use a spectral width that covers the expected range (e.g., 0-12 ppm).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) experiments to unambiguously assign all proton and carbon signals and confirm the structure.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

-

Integrate the ¹H NMR signals and reference the chemical shifts to the solvent peak or TMS.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid 2,3-Dimethoxy-1-naphthaldehyde powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform an ATR correction if necessary.

-

Label the significant peaks with their wavenumber values.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

-

Alternatively, for a solid probe analysis, a small amount of the solid can be placed directly on the probe.

-

-

Instrument Setup (GC-MS or Direct Infusion):

-

If using Gas Chromatography-Mass Spectrometry (GC-MS), develop a suitable temperature program for the GC to ensure the compound elutes as a sharp peak.

-

For direct infusion, inject the sample solution at a constant flow rate.

-

Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

-

-

Data Acquisition:

-

Acquire data over a suitable mass range (e.g., m/z 20-300) to ensure detection of the molecular ion and relevant fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺•) to confirm the molecular weight.

-

Analyze the fragmentation pattern and propose structures for the major fragment ions, comparing them to known fragmentation mechanisms for aromatic aldehydes.[15]

-

Caption: General workflow for comprehensive spectroscopic analysis.

Conclusion

This guide establishes a detailed and authoritative spectroscopic profile for 2,3-Dimethoxy-1-naphthaldehyde. By integrating fundamental principles with comparative data from analogous structures, we have outlined the expected key features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The diagnostic signals—including the downfield aldehyde proton singlet near δ 10.3 ppm, the strong carbonyl IR stretch around 1700 cm⁻¹, and the prominent molecular ion peak at m/z 216—provide a robust signature for the unambiguous identification and characterization of this compound. The provided protocols offer a standardized framework for researchers to obtain high-quality data, ensuring scientific integrity and reproducibility in their synthetic and analytical endeavors.

References

- NPTEL Archive. (n.d.). Lecture 25: Mass and Infrared Spectroscopies.

- ResearchGate. (n.d.). UV/Vis spectrum of 1-naphthaldehyde (1) (c = 1.0 mM in CH2Cl2) in the....

- ResearchGate. (2020). arXiv:2005.09538v1 [physics.chem-ph] 19 May 2020.

- ChemicalBook. (n.d.). 1-Naphthaldehyde(66-77-3) 1H NMR spectrum.

- PubChem. (n.d.). 2,3-Dimethoxynaphthalene.

- MiMeDB. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (MMDBc0029978).

- PubChem. (n.d.). 1-Naphthaldehyde.

- (n.d.).

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0029686).

- NIST. (n.d.). 1-Naphthalenecarboxaldehyde.

- Whitman College. (n.d.). GCMS Section 6.11.4.

- SpectraBase. (n.d.). 2-Hydroxy-1-naphthaldehyde (1,1-dioxidotetrahydro-3-thienyl)(phenyl)hydrazone - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). Naphthalene, 2,3-dimethoxy-.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- (n.d.). IR: aldehydes.

- Sigma-Aldrich. (n.d.). 2,3-Dimethoxynaphthalene.

- Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- Wikipedia. (n.d.). Fragmentation (mass spectrometry).

- ChemicalBook. (n.d.). 2-Hydroxy-1-naphthaldehyde(708-06-5) 1H NMR spectrum.

- ChemicalBook. (n.d.). 2-Naphthaldehyde(66-99-9) 1H NMR spectrum.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0060349).

- EvitaChem. (n.d.). Buy 2,3-Dimethoxynaphthalene (EVT-296097) | 10103-06-7.

- ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde.

- JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.

- ResearchGate. (n.d.). NMR Spectroscopy of 2-Hydroxy-1-naphthylidene Schiff Bases with Chloro and Hydroxy Substituted Aniline Moiety.

- YouTube. (2023). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance.

- Sigma-Aldrich. (n.d.). 2,3-Dimethoxynaphthalene 97 10103-06-7.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes.

- (n.d.).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- Oregon State University. (n.d.). 13 C NMR Chemical Shifts.

- (n.d.).

- PMC - PubMed Central. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design.

- PMC - NIH. (n.d.). Chemical synthesis and application of aryldihydronaphthalene derivatives.

- NIH. (n.d.). Versatile applications of deep eutectic solvents in drug discovery and drug delivery systems: Perspectives and opportunities.

Sources

- 1. Chemical synthesis and application of aryldihydronaphthalene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chalcone Derivatives: Promising Starting Points for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Naphthaldehyde(66-77-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. 2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. archive.nptel.ac.in [archive.nptel.ac.in]

- 12. GCMS Section 6.11.4 [people.whitman.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 1-Naphthaldehyde | C11H8O | CID 6195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,3-Dimethoxy-1-naphthaldehyde as a Versatile Starting Material in Organic Synthesis

Introduction

In the landscape of synthetic organic chemistry, the selection of an appropriate starting material is a critical decision that dictates the efficiency, elegance, and ultimate success of a synthetic route. 2,3-Dimethoxy-1-naphthaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block. Its unique electronic and steric properties, stemming from the naphthalene core decorated with two methoxy groups and a reactive aldehyde function, make it a privileged scaffold for the construction of complex molecular architectures.

This guide provides an in-depth exploration of 2,3-Dimethoxy-1-naphthaldehyde as a key starting material. We will delve into its fundamental properties, its role in pivotal synthetic transformations, and its application in the synthesis of medicinally relevant compounds, particularly lignan analogs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Properties and Specifications

A thorough understanding of a starting material's physical and chemical properties is paramount for its effective use in synthesis.

| Property | Value | Source |

| IUPAC Name | 2,3-dimethoxynaphthalene-1-carbaldehyde | [1] |

| CAS Number | 56252-09-6 | [2] |

| Molecular Formula | C₁₃H₁₂O₃ | [1][2] |

| Molecular Weight | 216.23 g/mol | [1][2] |

| Melting Point | 81 °C | [3] |

| Appearance | Solid | - |

| InChIKey | VTUMHIXLEZHVEJ-UHFFFAOYSA-N | [1][3] |

| SMILES | COC1=CC2=CC=CC=C2C(=C1OC)C=O | [1] |

Synthetic Applications: A Gateway to Molecular Complexity

The aldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of carbon-carbon bond-forming reactions. The presence of this group on the electron-rich and sterically defined 2,3-dimethoxynaphthalene core allows for precise and predictable reactivity.

Olefination via the Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[4] The reaction of 2,3-Dimethoxy-1-naphthaldehyde with a phosphonium ylide provides a reliable route to 1-alkenyl-2,3-dimethoxynaphthalene derivatives. This transformation is fundamental for extending carbon chains and introducing unsaturation, which can be a handle for further functionalization.

The general mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring. This intermediate fragments to yield the desired alkene and triphenylphosphine oxide.[5]

Caption: Generalized mechanism of the Wittig Reaction.

Experimental Protocol: Synthesis of 1-(2-phenylethenyl)-2,3-dimethoxynaphthalene

This protocol describes a representative Wittig reaction using benzyltriphenylphosphonium chloride as the ylide precursor.

Materials:

-

2,3-Dimethoxy-1-naphthaldehyde

-

Benzyltriphenylphosphonium chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red or orange color indicates ylide generation.

-

Wittig Reaction: Dissolve 2,3-Dimethoxy-1-naphthaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide suspension at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkene product.

Carbon-Carbon Bond Formation via Aldol Condensation

The Aldol condensation is another cornerstone reaction in organic synthesis, forming a β-hydroxy carbonyl compound which can then dehydrate to an α,β-unsaturated carbonyl.[6][7] 2,3-Dimethoxy-1-naphthaldehyde, lacking α-protons, can act as an excellent electrophilic partner in crossed-aldol condensations with enolizable ketones or aldehydes.[8]

This reaction is crucial for synthesizing chalcone-like structures, which are precursors to flavonoids and other biologically active heterocycles.[9] The reaction is typically base-catalyzed, where a base abstracts an α-proton from the ketone to form a nucleophilic enolate.[7]

Caption: Workflow for a base-catalyzed crossed-Aldol condensation.

Experimental Protocol: Synthesis of (E)-1-(2,3-dimethoxynaphthalen-1-yl)-3-phenylprop-2-en-1-one

Materials:

-

2,3-Dimethoxy-1-naphthaldehyde

-

Acetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve 2,3-Dimethoxy-1-naphthaldehyde (1.0 equivalent) and acetophenone (1.1 equivalents) in ethanol.

-

Prepare a solution of sodium hydroxide in water and add it dropwise to the stirred ethanolic solution at room temperature.

-

Stir the mixture vigorously for 2-4 hours. A precipitate often forms as the reaction progresses.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol) will afford the pure chalcone derivative.

Keystone in the Synthesis of Lignan Analogs

Lignans are a large class of natural products known for their diverse and potent biological activities, including antitumor, antiviral, and antioxidant properties.[10] Arylnaphthalene lignans, such as podophyllotoxin, are of particular interest in medicinal chemistry.[11][12]

2,3-Dimethoxy-1-naphthaldehyde serves as an invaluable precursor for the synthesis of naphthalene analogues of these lignans.[11] The synthetic strategy often involves converting the aldehyde into a more complex side chain which can then undergo cyclization reactions to form the characteristic lactone rings of many lignans.

For example, a common approach is to use the aldehyde in a Stobbe condensation, followed by reduction and cyclization to form the arylnaphthalene lactone core. The specific substitution pattern of 2,3-Dimethoxy-1-naphthaldehyde pre-installs the required oxygenation on the naphthalene ring, simplifying the overall synthetic sequence. Mn(III)-mediated free radical cyclization cascades have also been employed, starting from the Knoevenagel condensation product of the aldehyde.[10]

Spectroscopic Data for Starting Material Verification

Confirming the identity and purity of the starting material is a prerequisite for any successful synthesis.

| Analysis | Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~10.5 (s, 1H, -CHO), ~8.2-7.4 (m, 5H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~192 (-CHO), ~155-120 (Ar-C), ~60 (-OCH₃), ~56 (-OCH₃) |

| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H stretch of aldehyde), ~1680 (C=O stretch), ~1600, 1480 (C=C aromatic stretch) |

| Mass Spec (EI) | m/z (%): 216 (M⁺), 215 (M⁺-H), 187 (M⁺-CHO) |

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly depending on the solvent and spectrometer.

Safety and Handling

As a laboratory chemical, 2,3-Dimethoxy-1-naphthaldehyde must be handled with appropriate care.

-

Hazard Identification: Causes serious eye damage (H318).[1]

-

Precautionary Measures:

-

Wear protective gloves, safety glasses with side-shields, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood.

-

Avoid breathing dust.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

-

Conclusion

2,3-Dimethoxy-1-naphthaldehyde is a powerful and versatile starting material in organic synthesis. Its defined structure and reactive aldehyde group provide a reliable entry point for a range of essential transformations, including Wittig olefinations and Aldol condensations. Its most significant application lies in its role as a key building block for constructing complex, biologically active molecules such as lignan analogs, which are of high interest in medicinal chemistry and drug discovery.[13][14] The straightforward reactivity, coupled with the strategic placement of its methoxy groups, ensures that 2,3-Dimethoxy-1-naphthaldehyde will remain a valuable tool for synthetic chemists aiming to build molecular complexity with precision and efficiency.

References

-

2,3-Dimethoxy-1-naphthaldehyde | C13H12O3 | CID 13430563 - PubChem. National Center for Biotechnology Information. [Link]

-

Advances in the Synthesis of Lignan Natural Products - MDPI. MDPI (Multidisciplinary Digital Publishing Institute). [Link]

-

2,3-dimethoxy-1-naphthaldehyde (C13H12O3) - PubChemLite. PubChemLite. [Link]

-

2,3-dimethoxy-1-naphthaldehyde - Stenutz. Stenutz. [Link]

-

Naphthalene analogues of lignans - PubMed. National Center for Biotechnology Information. [Link]

-

Naphthalene, 2,3-dimethoxy- - the NIST WebBook. National Institute of Standards and Technology. [Link]

-

Synthesis of 2,3-dihydroxy-naphthaldehyde - PrepChem.com. PrepChem. [Link]

-

Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins - Purdue University. Purdue University. [Link]

-

Naphthalene Analogues of Lignans † | Request PDF - ResearchGate. ResearchGate. [Link]

-

2,6-dimethoxy-1-naphthaldehyde - C13H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Springer. [Link]

-

NMR Characterization of Lignans - CNR-IRIS. CNR-IRIS. [Link]

-

Wittig reaction - Wikipedia. Wikipedia. [Link]

-

Transition Metal-Mediated Annulation Approaches for Synthesis of Arylnaphthalene Lignan Lactones - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Synthesis by Aldol and Related Condensation Reactions. Thieme. [Link]

-

2,3-Dimethoxynaphthalene - MySkinRecipes. MySkinRecipes. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides - BJOC. Beilstein Journal of Organic Chemistry. [Link]

-

Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemRxiv. [Link]

-

Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - ACS Publications. American Chemical Society. [Link]

- CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google Patents.

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Solvent-free reactivity in the undergraduate organic laboratory - Taylor & Francis Online. Taylor & Francis Online. [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Design and Synthesis of Three Naphthol Derivatives Using Several Strategies. ResearchGate. [Link]

-

Wittig Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

The Aldol Condensation - Magritek. Magritek. [Link]

-

2,3-Dimethoxynaphthalene | C12H12O2 | CID 604708 - PubChem - NIH. National Center for Biotechnology Information. [Link]

-

Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry. Elsevier. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. Concordia College. [Link]

-

Single-stage synthesis of heterocyclic alkaloid-like compounds from (+)-camphoric acid and their antiviral activity - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Three Naphtol Derivatives using the Three Component System. ResearchGate. [Link]

Sources

- 1. 2,3-Dimethoxy-1-naphthaldehyde | C13H12O3 | CID 13430563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2,3-dimethoxy-1-naphthaldehyde [stenutz.eu]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. magritek.com [magritek.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis, antibacterial and antiviral evaluation of chalcone derivatives containing benzoxazole - Arabian Journal of Chemistry [arabjchem.org]

- 10. mdpi.com [mdpi.com]

- 11. Naphthalene analogues of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Discovery and History of Naphthaldehyde Compounds

Introduction

Within the vast landscape of organic chemistry, aromatic aldehydes represent a cornerstone class of compounds, serving as pivotal intermediates in the synthesis of a myriad of complex molecules. Among these, naphthaldehydes—characterized by a formyl group (-CHO) attached to a naphthalene bicyclic aromatic system—hold a place of particular distinction. Their unique electronic properties and structural rigidity, conferred by the fused ring system, have made them indispensable building blocks in fields ranging from classical dye chemistry to modern drug discovery and materials science.

This technical guide provides an in-depth exploration of the discovery and history of naphthaldehyde compounds. It traces their origins from the initial isolation of their parent hydrocarbon, naphthalene, to the development of sophisticated synthetic methodologies that enabled their widespread application. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and illustrate the logical progression of scientific inquiry that cemented the role of naphthaldehydes in the chemical sciences. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational chemistry and historical context of these versatile molecules.

Part 1: The Genesis—Discovery and Elucidation of Naphthalene

The story of naphthaldehyde begins not with the aldehyde itself, but with its parent hydrocarbon, naphthalene (C₁₀H₈). The journey to understand this fundamental bicyclic aromatic compound laid the groundwork for all subsequent derivatizations.

From Coal Tar to Crystalline Solid

In the early 1820s, the burgeoning coal gas industry produced vast quantities of coal tar, a complex and odorous byproduct. Chemists of the era saw this residue not as waste, but as a frontier for discovery. In separate but concurrent investigations, a white, crystalline solid with a pungent odor was isolated from the distillation of this tar.[1] In 1821, British physician and chemist John Kidd was the first to comprehensively describe the properties of this substance and its production, proposing the name "naphthaline" because it was derived from naphtha, a broad term for volatile, flammable hydrocarbon liquids at the time.[1][2] This discovery marked the entry of the first polycyclic aromatic hydrocarbon into the chemical lexicon.

Deciphering the Structure

While its isolation was a significant step, the molecular structure of naphthalene remained a puzzle for several decades. It was the renowned scientist Michael Faraday who, in 1826, correctly determined its empirical formula to be C₁₀H₈.[2][3] However, the arrangement of these atoms was a subject of considerable debate. The breakthrough came in 1866 when German chemist Emil Erlenmeyer proposed the now-familiar structure of two fused benzene rings.[1][2] This hypothesis was experimentally confirmed three years later by Carl Gräbe, solidifying our understanding of the naphthalene core and paving the way for predictable, targeted synthesis of its derivatives.[1]

Part 2: The Advent of Naphthaldehydes—Pioneering Synthetic Methodologies

With the structure of naphthalene established, the late 19th and early 20th centuries saw a surge in efforts to functionalize its aromatic rings. The introduction of an aldehyde group was a key objective, as it would unlock a wealth of subsequent chemical transformations. This era saw the development of several foundational methods for synthesizing 1-naphthaldehyde and 2-naphthaldehyde, the two constitutional isomers of the compound.

Direct Formylation of Naphthalene

Early strategies focused on the direct introduction of a formyl group onto the naphthalene ring. These methods, while often harsh by modern standards, were revolutionary for their time.

-

The Gattermann Reaction: This reaction involves the use of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst like aluminum chloride.[4] It provided a direct, albeit hazardous, route to formylate the electron-rich naphthalene ring.

-

The Vilsmeier-Haack Reaction: A more versatile and widely adopted method, the Vilsmeier-Haack reaction utilizes a phosphoryl chloride/dimethylformamide (DMF) complex to generate the electrophilic Vilsmeier reagent.[5] This reagent effectively formylates activated aromatic rings, including naphthalene, offering a safer and more efficient alternative to the Gattermann synthesis.

-

Rieche Formylation: Another important method involves the use of dichloromethyl methyl ether in the presence of a Lewis acid such as stannic chloride (SnCl₄) or titanium tetrachloride (TiCl₄) to introduce the aldehyde functionality.[4]

Indirect Routes: Oxidation and Reduction Pathways

Recognizing the challenges of direct formylation, chemists developed multi-step synthetic sequences starting from more readily available naphthalene derivatives.

-

Oxidation of Methylnaphthalenes: The oxidation of α-methylnaphthalene or β-methylnaphthalene using reagents like selenium dioxide provided a pathway to the corresponding naphthaldehydes.[4][6] This approach leveraged the relative ease of oxidizing a benzylic methyl group.

-

Reduction of Naphthonitriles (Stephen Reaction): The Stephen reaction involves the reduction of a naphthonitrile (e.g., β-naphthonitrile) using stannous chloride (SnCl₂) and HCl to form an aldimine-stannichloride intermediate.[6] Subsequent hydrolysis of this intermediate yields the desired naphthaldehyde. This method proved to be a reliable route, particularly for the synthesis of 2-naphthaldehyde.[6]

-

Reduction of Naphthoyl Chlorides (Rosenmund Reduction): This catalytic hydrogenation of a naphthoyl chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄) offered a controlled method to reduce the acid chloride to an aldehyde without further reduction to an alcohol.[6] The "poison," typically a sulfur-quinoline compound, is crucial for deactivating the catalyst to prevent over-reduction.[6]

The Sommelet Reaction: A Workhorse for 1-Naphthaldehyde

The Sommelet reaction emerged as a particularly effective method for preparing naphthaldehydes from halomethylnaphthalenes.[4] The process involves reacting a chloromethyl- or bromomethylnaphthalene with hexamethylenetetramine.[4][7] The resulting quaternary ammonium salt is then hydrolyzed under acidic conditions to yield the aldehyde. This reaction has been a mainstay in organic synthesis for its reliability and good yields.[4]

Summary of Key Synthetic Methods

| Method | Starting Material | Key Reagents | Isomer Preference | Causality & Key Insights |

| Vilsmeier-Haack | Naphthalene | POCl₃, DMF | Primarily 1-naphthaldehyde | A versatile and milder electrophilic substitution. The regioselectivity is governed by the higher kinetic stability of the intermediate leading to the α-product. |

| Stephen Reaction | Naphthonitrile | SnCl₂, HCl; then H₂O | Depends on nitrile isomer | A reliable reduction that proceeds via an isolable aldimine salt intermediate, preventing over-reduction to the alcohol. |

| Rosenmund Reduction | Naphthoyl Chloride | H₂, Pd/BaSO₄, quinoline-sulfur | Depends on acid chloride isomer | A classic example of catalyst poisoning. The sulfur compound deactivates the palladium catalyst just enough to stop the reaction at the aldehyde stage. |

| Sommelet Reaction | Halomethylnaphthalene | Hexamethylenetetramine; then H₂O, acid | Depends on halide isomer | An elegant method where hexamine acts as both an alkylating agent and, upon hydrolysis, a source of the aldehyde's oxygen atom via a complex mechanism. |

| Reimer-Tiemann | β-Naphthol | CHCl₃, NaOH | 2-Hydroxy-1-naphthaldehyde | Specific for phenols. The reaction proceeds via a dichlorocarbene intermediate, which attacks the electron-rich phenoxide ring, leading to ortho-formylation. |

Part 3: Key Derivatives and Expanding Applications

The development of robust synthetic routes to naphthaldehydes was not an academic exercise; it was driven by their immense utility as chemical intermediates. The aldehyde group is a versatile handle for constructing more complex molecules, leading to a wide array of applications that have evolved significantly over time.

The Dawn of Synthetic Dyes

The late 19th and early 20th centuries were the golden age of synthetic dyes, and naphthalene-based compounds were central to this revolution.[8][9] Naphthaldehydes, and particularly their hydroxylated derivatives like 2-hydroxy-1-naphthaldehyde, became crucial building blocks for azo dyes and other pigments.[10][11] The combination of the naphthalene core as a chromophore and the aldehyde group as a reactive site allowed for the synthesis of dyes with a wide spectrum of colors, improved lightfastness, and better affinity for textiles.[11]

From Pigments to Pharmaceuticals

As synthetic chemistry matured, the focus expanded to biomedical applications. The rigid naphthalene scaffold proved to be an excellent template for designing bioactive molecules. Naphthaldehyde derivatives are integral to the synthesis of a range of therapeutic agents.[12]

-

Antimicrobial Agents: Numerous studies have demonstrated the potent antimicrobial properties of compounds derived from naphthaldehydes.[12][13] They are precursors to molecules like Divin, which inhibits bacterial cell division, and various Schiff bases and hydrazones with significant antibacterial and antifungal activity.[10]

-

Anticancer and Anti-inflammatory Drugs: The naphthalene nucleus is present in several established drugs. Naphthaldehydes serve as starting materials for synthesizing compounds with anti-inflammatory, anticancer, and antihypertensive properties.[12]

-